(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenylprop-2-en-1-one moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic aromatic substitution reactions.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the formation of the phenylprop-2-en-1-one moiety through aldol condensation reactions between benzaldehyde and acetophenone derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound may be investigated for its interactions with biological targets such as receptors or enzymes.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific targets and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2E)-1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.
Properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUIFLXXZACOT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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